- Preparation of Rho-associated protein kinase inhibitor, World Intellectual Property Organization, , ,

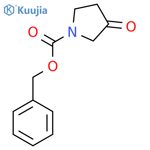

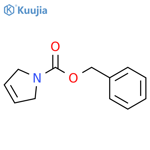

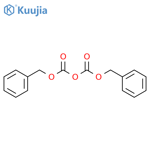

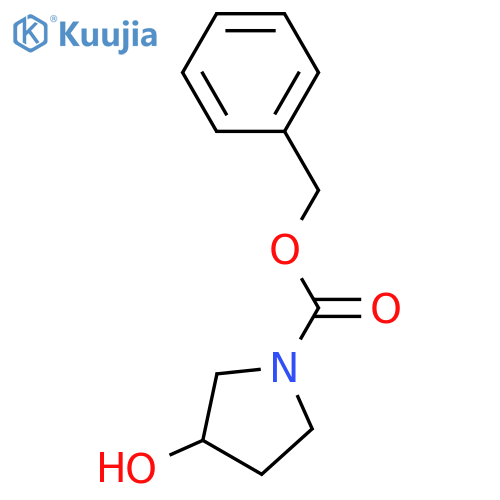

Cas no 95656-88-5 (Benzyl 3-hydroxypyrrolidine-1-carboxylate)

95656-88-5 structure

Nom du produit:Benzyl 3-hydroxypyrrolidine-1-carboxylate

Numéro CAS:95656-88-5

Le MF:C12H15NO3

Mégawatts:221.252403497696

MDL:MFCD08061949

CID:61795

PubChem ID:560953

Benzyl 3-hydroxypyrrolidine-1-carboxylate Propriétés chimiques et physiques

Nom et identifiant

-

- 3-Hydroxy-1-N-Cbz-pyrrolidine

- BENZYL 3-HYDROXYPYRROLIDINE-1-CARBOXYLATE

- 3-HYDROXY-PYRROLIDINE-1-CARBOXYLIC ACID BENZYL ESTER

- N-CBZ-3-HYDROXYPYRROLIDINE

- 1-Cbz-3-hydroxypyrrolidine

- 1-Pyrrolidinecarboxylic acid, 3-hydroxy-, phenylmethyl ester

- 3-Hydroxypyrrolidine-1-carboxylic acid benzyl ester

- MBLJFGOKYTZKMH-UHFFFAOYSA-N

- N-(benzyloxycarbonyl)-3-pyrrolidinol

- N-CBZ-3-hydroxy pyrrolidine

- Benzyl 3-hydroxy-1-pyrrolidinecarboxylate

- N-CBZ-3-PYRROLIDINOL

- 1-Cbz-3-hydroxy-pyrrolidine

- 1-Pyrrolidinecarboxylicacid

- Phenylmethyl 3-hydroxy-1-pyrrolidinecarboxylate (ACI)

- N-Benzyloxycarbonyl-3-hydroxypyrrolidine

- N-Benzyloxycarbonyl-3-pyrrolidinol

- PB17468

- SY002311

- CS-W003459

- SY002310

- (R)-Benzyl 3-hydroxypyrrolidine-1-carboxylate

- FS-2447

- benzyl3-hydroxypyrrolidine-1-carboxylate

- AKOS012214203

- Benzyl 3-hydroxy-1-pyrrolidinecarboxylate #

- SCHEMBL492951

- 95656-88-5

- DB-024709

- 3-Hydroxy-pyrrolidine-1-carboxylic acid, benzyl ester

- AC-2599

- (racemic)-N-carbobenzyloxy-3-pyrrolidinol

- PB13059

- MFCD08061949

- EN300-202981

- DTXSID30913871

- PB23556

- 1-benzyloxycarbonyl-3-hydroxypyrrolidine

- SY002312

- J-524163

- MFCD07368258

- Benzyl 3-hydroxypyrrolidine-1-carboxylate

-

- MDL: MFCD08061949

- Piscine à noyau: 1S/C12H15NO3/c14-11-6-7-13(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2

- La clé Inchi: MBLJFGOKYTZKMH-UHFFFAOYSA-N

- Sourire: O=C(N1CC(O)CC1)OCC1C=CC=CC=1

Propriétés calculées

- Qualité précise: 221.10519334g/mol

- Masse isotopique unique: 221.10519334g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 3

- Comptage des atomes lourds: 16

- Nombre de liaisons rotatives: 3

- Complexité: 238

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 1

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 49.8

- Le xlogp3: 1.1

Propriétés expérimentales

- Couleur / forme: No data avaiable

- Dense: 1.1±0.1 g/cm3

- Point de fusion: No data available

- Point d'ébullition: 370.7°C at 760 mmHg

- Point d'éclair: 178℃

- Indice de réfraction: 1.589

- Le PSA: 49.77000

- Le LogP: 1.32770

- Pression de vapeur: No data available

Benzyl 3-hydroxypyrrolidine-1-carboxylate Informations de sécurité

- Mot signal:Warning

- Description des dangers: H302-H315-H319-H332-H335

- Déclaration d'avertissement: P280;P305+P351+P338

- Instructions de sécurité: H303+H313+H333

- Conditions de stockage:2-8 °C

Benzyl 3-hydroxypyrrolidine-1-carboxylate PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM109216-10g |

benzyl 3-hydroxypyrrolidine-1-carboxylate |

95656-88-5 | 95%+ | 10g |

$74 | 2024-07-18 | |

| eNovation Chemicals LLC | D404042-25g |

3-Hydroxy-pyrrolidine-1-carboxylic acid benzyl ester |

95656-88-5 | 97% | 25g |

$600 | 2024-06-05 | |

| Ambeed | A119384-1g |

Benzyl 3-hydroxypyrrolidine-1-carboxylate |

95656-88-5 | 95% | 1g |

$8.0 | 2025-02-26 | |

| Chemenu | CM109216-100g |

benzyl 3-hydroxypyrrolidine-1-carboxylate |

95656-88-5 | 95%+ | 100g |

$498 | 2024-07-18 | |

| Ambeed | A119384-100g |

Benzyl 3-hydroxypyrrolidine-1-carboxylate |

95656-88-5 | 95% | 100g |

$415.0 | 2025-02-26 | |

| eNovation Chemicals LLC | D500919-10g |

N-Cbz-3-Hydroxypyrrolidine |

95656-88-5 | 97% | 10g |

$160 | 2024-05-24 | |

| Ambeed | A119384-5g |

Benzyl 3-hydroxypyrrolidine-1-carboxylate |

95656-88-5 | 95% | 5g |

$35.0 | 2025-02-26 | |

| Ambeed | A119384-10g |

Benzyl 3-hydroxypyrrolidine-1-carboxylate |

95656-88-5 | 95% | 10g |

$62.0 | 2025-02-26 | |

| Ambeed | A119384-25g |

Benzyl 3-hydroxypyrrolidine-1-carboxylate |

95656-88-5 | 95% | 25g |

$115.0 | 2025-02-26 | |

| TRC | B535218-2.5g |

Benzyl 3-Hydroxypyrrolidine-1-carboxylate |

95656-88-5 | 2.5g |

$ 58.00 | 2023-04-18 |

Benzyl 3-hydroxypyrrolidine-1-carboxylate Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Sodium borohydride Solvents: Methanol ; rt; 2 h, rt

Référence

Méthode de production 2

Conditions de réaction

Référence

- Preparation and in vitro and in vivo evaluation of quinolones with selective activity against Gram-positive organisms, Journal of Medicinal Chemistry, 1992, 35(8), 1392-8

Méthode de production 3

Conditions de réaction

1.1 Reagents: Sodium carbonate Solvents: Tetrahydrofuran , Water ; 1 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Référence

- Preparation of phenyl amino pyrimidine bicyclic compounds useful as protein kinase inhibitors, World Intellectual Property Organization, , ,

Méthode de production 4

Conditions de réaction

1.1 Reagents: Sodium borohydride Solvents: Methanol ; cooled; 2 h, rt

1.2 Solvents: Water ; rt

1.2 Solvents: Water ; rt

Référence

- Rho-associated protein kinase inhibitor, pharmaceutical composition containing rho-associated protein kinase inhibitor, preparation method and use of the pharmaceutical composition, World Intellectual Property Organization, , ,

Méthode de production 5

Conditions de réaction

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 12 h, rt

Référence

- Substituted pyridines as inhibitors of DNMT1 and their preparation, World Intellectual Property Organization, , ,

Méthode de production 6

Conditions de réaction

1.1 Reagents: Borane Solvents: Tetrahydrofuran ; 0 °C; 16 h, rt; rt → 0 °C

1.2 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water ; 0 °C; 30 min, 0 °C; 2 h, rt

1.3 Reagents: Sodium bisulfite Solvents: Diethyl ether , Water ; 15 min, rt

1.2 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water ; 0 °C; 30 min, 0 °C; 2 h, rt

1.3 Reagents: Sodium bisulfite Solvents: Diethyl ether , Water ; 15 min, rt

Référence

- Preparation of oxazolidinones linked to quinolones or naphthyridinones as antibacterials., World Intellectual Property Organization, , ,

Méthode de production 7

Conditions de réaction

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 0 °C; 12 h, 0 °C → rt

1.2 Reagents: Sodium bicarbonate

1.2 Reagents: Sodium bicarbonate

Référence

- Preparation of sulfonyl substituted (hetero)aromatic derivatives as RORγ inhibitors for treatment of autoimmune diseases, China, , ,

Méthode de production 8

Conditions de réaction

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 45 min, -60 °C; -60 °C → rt; overnight, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

Référence

- Synthesis and biological studies of novel 2-aminoalkyl ethers as potential antiarrhythmic agents for the conversion of atrial fibrillation, Journal of Medicinal Chemistry, 2007, 50(12), 2818-2841

Méthode de production 9

Conditions de réaction

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; rt → 0 °C; 10 min, 0 °C

1.2 60 min, 0 °C

1.2 60 min, 0 °C

Référence

- Preparation of novel pyrazolopyrimidines as cyclin dependent kinase inhibitors, United States, , ,

Méthode de production 10

Conditions de réaction

1.1 Reagents: Sodium borohydride Solvents: Methanol ; cooled; 2 h, rt

1.2 Solvents: Water ; rt

1.2 Solvents: Water ; rt

Référence

- Preparation of substituted heterocyclyl amides as Rho-associated protein kinase inhibitor and their use for treating or preventing diseases mediated by the Rho-associated protein kinase, United States, , ,

Méthode de production 11

Conditions de réaction

1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 3 h, rt

Référence

- Preparation of heterocyclic and aromatic ureas and amides as CEPT inhibitors, World Intellectual Property Organization, , ,

Méthode de production 12

Conditions de réaction

1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ; 16 h, rt

Référence

- Preparation of azabicyclic derivatives of indazoles, benzothiazoles, benzoisothiazoles, benzisoxazoles, pyrazolopyridines, isothiazolopyridines for therapeutic use as α7-nACh receptor activators, World Intellectual Property Organization, , ,

Méthode de production 13

Conditions de réaction

1.1 Reagents: Potassium carbonate Solvents: Dichloromethane , Water ; rt; < 5 °C; 5 h, 25 °C

Référence

- Design of wogonin-inspired selective cyclin-dependent kinase 9 (CDK9) inhibitors with potent in vitro and in vivo antitumor activity, European Journal of Medicinal Chemistry, 2019, 178, 782-801

Méthode de production 14

Conditions de réaction

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 45 min, -60 °C; -60 °C → rt; overnight, rt

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Référence

- Preparation of aminocyclohexyl ethers as ion channel modulating compounds and therapeutic uses thereof, United States, , ,

Méthode de production 15

Conditions de réaction

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 25 °C → 0 °C; 10 min, 0 °C

1.2 60 min, 0 °C

1.2 60 min, 0 °C

Référence

- Pyrazolo[1,5-a]pyrimidine compounds as protein kinase inhibitors and their preparation, pharmaceutical compositions and their use in the treatment of protein kinase-mediated diseases, United States, , ,

Méthode de production 16

Conditions de réaction

1.1 Solvents: Dichloromethane ; 20 h, rt

Référence

- Preparation of substituted azacycloalkanes β-secretase inhibitors for treating CNS condition, World Intellectual Property Organization, , ,

Méthode de production 17

Conditions de réaction

1.1 Reagents: Sodium hydroxide Solvents: Water ; rt → 0 °C

1.2 45 min, 0 °C; 4 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 7 - 8

1.2 45 min, 0 °C; 4 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 7 - 8

Référence

- Novel spiroheterocyclic compounds [morpholine-4-carboxylic acid amides of heterocyclic cyclohexylalanine and neopentylglycine derivatives and their analogs], useful as reversible inhibitors of cysteine proteases such as cathepsin S, World Intellectual Property Organization, , ,

Méthode de production 18

Conditions de réaction

1.1 Reagents: Borane Solvents: Tetrahydrofuran ; 0 °C; 16 h, rt; rt → 0 °C

1.2 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water ; 0 °C; 30 min, 0 °C; 2 h, rt

1.3 Reagents: Sodium bisulfite Solvents: Diethyl ether , Water ; 15 min

1.2 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water ; 0 °C; 30 min, 0 °C; 2 h, rt

1.3 Reagents: Sodium bisulfite Solvents: Diethyl ether , Water ; 15 min

Référence

- Preparation of 5-hydroxymethyloxazolidin-2-ones as antibacterials., United States, , ,

Benzyl 3-hydroxypyrrolidine-1-carboxylate Raw materials

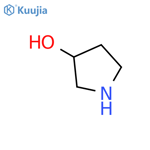

- Pyrrolidin-3-ol

- Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate

- (3R)-pyrrolidin-3-ol

- Dibenzyl Dicarbonate

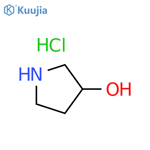

- pyrrolidin-3-ol;hydrochloride

- Benzyl 3-oxopyrrolidine-1-carboxylate

Benzyl 3-hydroxypyrrolidine-1-carboxylate Preparation Products

Benzyl 3-hydroxypyrrolidine-1-carboxylate Littérature connexe

-

Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261

-

2. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154

-

Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793

-

4. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672

-

Majid Beidaghi,Yury Gogotsi Energy Environ. Sci., 2014,7, 867-884

95656-88-5 (Benzyl 3-hydroxypyrrolidine-1-carboxylate) Produits connexes

- 95798-22-4(Benzyl 3-hydroxypiperidine-1-carboxylate)

- 2034254-19-6(N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide)

- 2228261-41-2(tert-butyl N-4-chloro-3-(2-hydroxypropyl)phenylcarbamate)

- 1121628-36-1(2-[(Azetidin-3-yloxy)methyl]benzonitrile)

- 1174047-04-1(2-cyclobutanecarbonyl-2-azaspiro5.5undecane)

- 2229200-20-6(3-amino-3-(3-methylpyrazin-2-yl)cyclobutan-1-ol)

- 1214382-33-8(3,4',5-Trifluorobiphenyl-4-amine)

- 1521996-00-8(1-1-(3,4-dichlorophenyl)cyclopropylethan-1-amine)

- 1699497-84-1({(2-iodocyclohexyl)oxymethyl}cycloheptane)

- 1361675-30-0(Methyl 3-chloro-5-(2,3,5-trichlorophenyl)isonicotinate)

Fournisseurs recommandés

atkchemica

(CAS:95656-88-5)Benzyl 3-hydroxypyrrolidine-1-carboxylate

Pureté:95%+

Quantité:1g/5g/10g/100g

Prix ($):Enquête

Amadis Chemical Company Limited

(CAS:95656-88-5)Benzyl 3-hydroxypyrrolidine-1-carboxylate

Pureté:99%

Quantité:100g

Prix ($):374.0